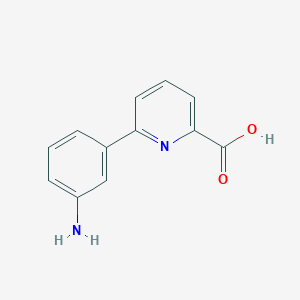

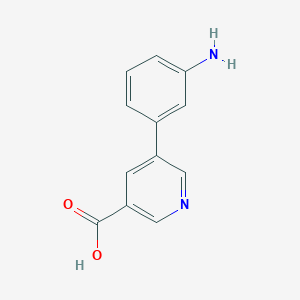

6-(3-氨基苯基)吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(3-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is offered by several scientific product companies .

Molecular Structure Analysis

The InChI code for 6-(3-Aminophenyl)picolinic acid is 1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .科学研究应用

Pharmaceuticals

6-(3-Aminophenyl)picolinic acid: is a compound with potential applications in the pharmaceutical industry. Its structure suggests it could be useful in the synthesis of complex molecules, possibly acting as an intermediate in the creation of new drugs . The presence of both an amine and a carboxylic acid group within the same molecule provides opportunities for creating derivatives that could interact with various biological targets.

Catalysis

In catalysis, 6-(3-Aminophenyl)picolinic acid may serve as a ligand to form metal complexes. These complexes can be used as catalysts in various chemical reactions, including oxidation processes . The ability to form stable complexes with metals can enhance the efficiency of catalytic reactions, which is crucial in industrial chemistry.

Material Science

The compound’s potential in material science lies in its ability to modify surfaces or act as a building block for more complex materials. Its molecular structure could be key in developing new materials with specific electronic or optical properties, which are essential in the creation of sensors or other electronic devices.

Biochemistry

In biochemistry, 6-(3-Aminophenyl)picolinic acid could be used in the study of enzyme interactions and metabolic pathways . Its ability to bind to certain enzymes or receptors can help in understanding biological processes or in the development of biochemical assays.

Agriculture

As a derivative of picolinic acid, 6-(3-Aminophenyl)picolinic acid might have applications in agriculture, particularly in the synthesis of herbicides . The picolinic acid moiety is known for its role in synthetic auxin herbicides, and modifications to this structure can lead to the development of new compounds with herbicidal properties.

Environmental Science

In environmental science, this compound could be investigated for its role in environmental remediation processes. Its chemical properties might make it suitable for use in the degradation of pollutants or in the development of environmentally friendly chemicals.

Analytical Chemistry

6-(3-Aminophenyl)picolinic acid: can be important in analytical chemistry, where it may be used as a standard or reagent in chromatographic methods of analysis . Its well-defined structure and properties allow for its use in the calibration of instruments and in the development of analytical methods.

Industrial Applications

The industrial applications of 6-(3-Aminophenyl)picolinic acid could include its use as a precursor or an additive in chemical manufacturing processes . Its functional groups are reactive, which means it can be involved in various chemical transformations, leading to a wide range of industrial chemicals.

作用机制

Target of Action

The primary target of 6-(3-Aminophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(3-Aminophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

The compound affects the biochemical pathways involving ZFPs. By disrupting the function of ZFPs, it impacts the processes of viral replication and packaging, as well as normal cell homeostatic functions .

Result of Action

The molecular and cellular effects of 6-(3-Aminophenyl)picolinic acid’s action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .

属性

IUPAC Name |

6-(3-aminophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPZUWSRWDJQDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611257 |

Source

|

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Aminophenyl)picolinic acid | |

CAS RN |

1261925-21-6 |

Source

|

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)